Cas no 2228894-24-2 (6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

6-(4-methoxypiperidin-4-yl)methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 6-(4-methoxypiperidin-4-yl)methyl-1H-indole
- EN300-1807195
- 6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole
- 2228894-24-2
-
- インチ: 1S/C15H20N2O/c1-18-15(5-8-16-9-6-15)11-12-2-3-13-4-7-17-14(13)10-12/h2-4,7,10,16-17H,5-6,8-9,11H2,1H3
- InChIKey: MFQIGSRQFFAKMX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(CC2=CC=C3C=CNC3=C2)CCNCC1
計算された属性
- せいみつぶんしりょう: 244.157563266g/mol
- どういたいしつりょう: 244.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37Ų
- 疎水性パラメータ計算基準値(XlogP): 3
6-(4-methoxypiperidin-4-yl)methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807195-0.5g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1807195-2.5g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1807195-10g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1807195-5g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1807195-1g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1807195-0.25g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1807195-0.1g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1807195-10.0g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1807195-1.0g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1807195-0.05g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 0.05g |
$827.0 | 2023-09-19 |
6-(4-methoxypiperidin-4-yl)methyl-1H-indole 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
6-(4-methoxypiperidin-4-yl)methyl-1H-indoleに関する追加情報
6-(4-Methoxypiperidin-4-yl)methyl-1H-indole: A Comprehensive Overview
The compound 6-(4-methoxypiperidin-4-yl)methyl-1H-indole, with the CAS number 2228894-24-2, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a derivative of indole, a heterocyclic aromatic compound, which is widely recognized for its role in various biological processes and its use as a scaffold in drug design.
The structure of 6-(4-methoxypiperidin-4-yl)methyl-1H-indole consists of an indole ring system with a substituted piperidine moiety. The piperidine ring is modified with a methoxy group at the 4-position, which introduces steric and electronic effects that can influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such modifications in enhancing the pharmacokinetic properties of indole derivatives, making them more suitable for therapeutic applications.
One of the most promising areas of research involving this compound is its potential as a modulator of cellular signaling pathways. Indole derivatives are known to interact with various receptors and enzymes, and the addition of the 4-methoxypiperidine group in this compound has been shown to enhance its binding affinity to specific targets. For instance, recent findings suggest that 6-(4-methoxypiperidin-4-yl)methyl-1H-indole may act as an agonist or antagonist for certain G-protein coupled receptors (GPCRs), which are critical in regulating physiological processes such as inflammation, pain, and neurotransmission.
In addition to its pharmacological potential, this compound has also been explored for its role in materials science. The indole core provides a rigid structure that can be utilized in the synthesis of advanced materials, such as coordination polymers or metal-organic frameworks (MOFs). The presence of the piperidine group introduces flexibility and functional diversity, which can be tailored to specific applications in catalysis or sensing technologies.
From a synthetic perspective, the preparation of 6-(4-methoxypiperidin-4-yl)methyl-1H-indole involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. Researchers have optimized these methods to achieve high yields and purity, ensuring that the compound is accessible for further studies. The development of efficient synthetic routes has been a focal point in recent literature, driven by the demand for scalable production methods in both academic and industrial settings.
The biological evaluation of this compound has revealed intriguing insights into its mechanism of action. In vitro assays have demonstrated that it exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary animal studies have indicated that it may possess anti-inflammatory properties, which could be harnessed for treating conditions such as arthritis or neurodegenerative diseases.
Another area of active investigation is the study of this compound's metabolic profile and bioavailability. Understanding how it is absorbed, distributed, metabolized, and excreted in vivo is crucial for determining its suitability as a drug candidate. Recent pharmacokinetic studies have provided valuable data on its half-life and clearance rate, which are essential parameters for optimizing dosing regimens.
In conclusion, 6-(4-methoxypiperidin-4-yl)methyl-1H-indole represents a fascinating example of how structural modifications can enhance the functional properties of organic compounds. With its diverse applications spanning from drug discovery to materials science, this compound continues to be a subject of intense research interest. As new findings emerge from ongoing studies, it is anticipated that this molecule will play an increasingly important role in advancing both scientific knowledge and practical innovations.
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